tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a synthetic organic compound with the molecular formula C12H23ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific structural features. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-butyl N-({5-hydroxy-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate
- tert-butyl N-({5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate
Uniqueness: tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride stands out due to its amino group, which imparts unique reactivity and binding properties. This makes it particularly valuable for applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[(5-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-10(2,3)17-9(15)14-8-12-6-11(13,7-12)4-5-16-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDFXVHBMTSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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